molecular formula C20H22N4OS2 B11611282 4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

Cat. No.: B11611282
M. Wt: 398.5 g/mol
InChI Key: YINCIQSRZABUTQ-UHFFFAOYSA-N
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Description

4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine involves multiple steps, starting with the preparation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the prop-2-enylsulfanyl group and the morpholine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alkanes or alcohols.

Scientific Research Applications

4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine is unique due to its specific tetracyclic structure and the presence of both the prop-2-enylsulfanyl group and the morpholine moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H22N4OS2

Molecular Weight

398.5 g/mol

IUPAC Name

4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

InChI

InChI=1S/C20H22N4OS2/c1-2-11-26-20-17-16(21-12-22-20)15-13-5-3-4-6-14(13)18(23-19(15)27-17)24-7-9-25-10-8-24/h2,12H,1,3-11H2

InChI Key

YINCIQSRZABUTQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5

Origin of Product

United States

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